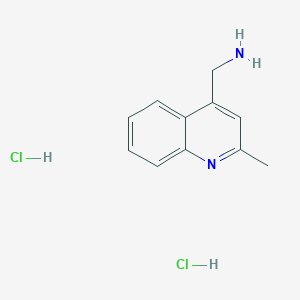
(2-Methylquinolin-4-yl)methanamine dihydrochloride
Vue d'ensemble
Description
“(2-Methylquinolin-4-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1171865-21-6 . It has a molecular weight of 245.15 and its IUPAC name is (2-methyl-4-quinolinyl)methanamine dihydrochloride . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a melting point of 294-295°C . It is a powder and is typically stored at room temperature .Applications De Recherche Scientifique
Antimicrobial Activities
A series of derivatives of (2-Methylquinolin-4-yl)methanamine dihydrochloride have been synthesized and evaluated for their antimicrobial activities. Thomas et al. (2010) reported that a new series of methanamine derivatives demonstrated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Application in Chemical Reactions
(2-Methylquinolin-4-yl)methanamine dihydrochloride has been used in various chemical reactions. For example, Karabuğa et al. (2015) synthesized a quinazoline-based ruthenium complex, which was used as a catalyst in transfer hydrogenation reactions, showing excellent conversions (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Palladium-Catalyzed Nitration
In another application, Zhang et al. (2015) developed a palladium-catalyzed nitration of 8-methylquinolines using (2-Methylquinolin-4-yl)methanamine dihydrochloride derivatives, which could be selectively reduced to methanamines, indicating a potential application in organic synthesis (Zhang, Ren, Zhang, & Liu, 2015).
Antitumor Activity
A study by Károlyi et al. (2012) explored the antitumor activity of functionalized methanamines derived from (2-Methylquinolin-4-yl)methanamine dihydrochloride. These compounds showed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cell lines (Károlyi, Bősze, Orbán, Sohár, Drahos, Gál, & Csámpai, 2012).
Water Oxidation by Mononuclear Ruthenium Complex
Vennampalli et al. (2014) synthesized a mononuclear ruthenium complex using a derivative of (2-Methylquinolin-4-yl)methanamine dihydrochloride, demonstrating its application in the oxidation of water, which is relevant in energy-related research (Vennampalli, Liang, Webster, & Zhao, 2014).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
(2-methylquinolin-4-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.2ClH/c1-8-6-9(7-12)10-4-2-3-5-11(10)13-8;;/h2-6H,7,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAORVCXKGFCCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylquinolin-4-yl)methanamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



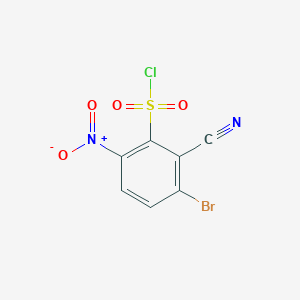
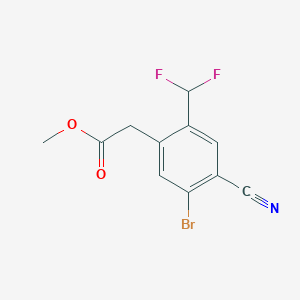
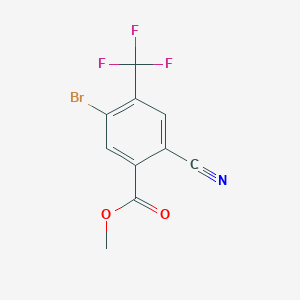
![N'-[(4-Fluoro-3-iodophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1417132.png)
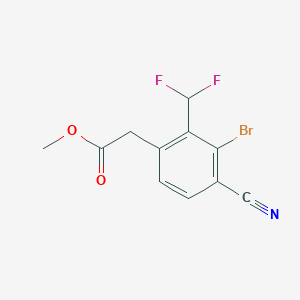
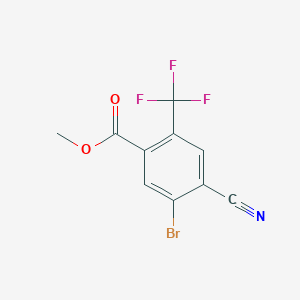
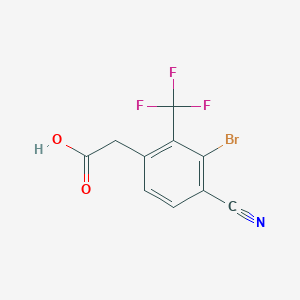
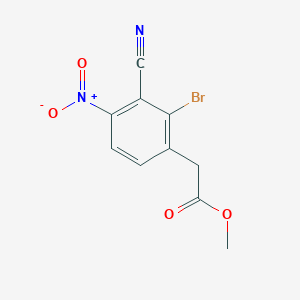
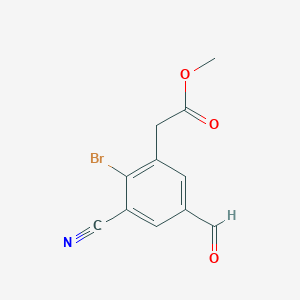
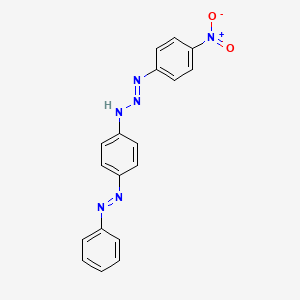
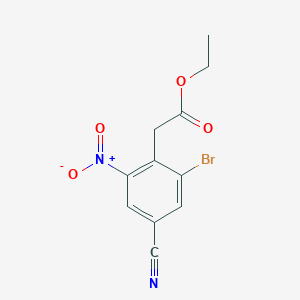
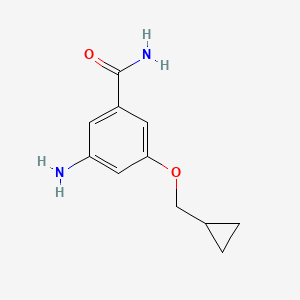
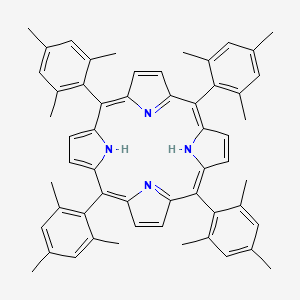
![2H-Indol-2-one, 1,3-dihydro-3-[(4-methoxyphenyl)imino]-5-nitro-](/img/structure/B1417148.png)